An In-depth Comparative Analysis of the Crystal Structure of Fluoroquinolones: A Case Study Approach to Sarafloxacin
An In-depth Comparative Analysis of the Crystal Structure of Fluoroquinolones: A Case Study Approach to Sarafloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarafloxacin, a fluoroquinolone antibiotic previously used in veterinary medicine, presents a compelling case for structural analysis due to its broad-spectrum activity. However, a comprehensive, publicly available experimental crystal structure of sarafloxacin has remained elusive. This technical whitepaper addresses this knowledge gap by presenting a detailed comparative analysis. Leveraging high-quality crystallographic data from the structurally similar and widely studied fluoroquinolones, ciprofloxacin and norfloxacin, this document provides an in-depth examination of the anticipated structural features of sarafloxacin. This comparative approach allows for the elucidation of key structural parameters, offering valuable insights for researchers in drug design and development.
Introduction
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[1] The chemical scaffold of fluoroquinolones, characterized by a bicyclic aromatic core, allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Sarafloxacin, with its characteristic N-aryl and piperazinyl substitutions, was developed for veterinary applications but has since been withdrawn. Understanding the three-dimensional arrangement of atoms in these molecules is paramount for comprehending their structure-activity relationships, guiding the design of new derivatives with improved efficacy and reduced side effects.
Putative Crystal Structure of Sarafloxacin: A Comparative Overview
The molecular structure of sarafloxacin is C₂₀H₁₇F₂N₃O₃.[9] Based on the known crystal structures of ciprofloxacin and norfloxacin, it is anticipated that sarafloxacin crystallizes in a manner that accommodates intermolecular interactions, such as hydrogen bonding and π-π stacking, which are characteristic of this class of compounds. The piperazinyl ring and the carboxylic acid moiety are expected to be key players in the formation of the crystal lattice.
Comparative Crystallographic Data
To provide a quantitative understanding of the likely structural parameters of sarafloxacin, the following tables summarize the experimentally determined crystallographic data for ciprofloxacin and norfloxacin. This data serves as a foundational reference for predicting the crystal packing and molecular geometry of sarafloxacin.
Table 1: Comparative Unit Cell Parameters of Ciprofloxacin and Norfloxacin Salts
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Ciprofloxacin HCl·1.34H₂O[2][3] | C₁₇H₁₉FN₃O₃⁺·Cl⁻·1.34H₂O | Monoclinic | P2₁/n | 15.321(3) | 10.584(2) | 24.333(5) | 90 | 90.93(3) | 90 | 3942.9(14) | 8 |
| Norfloxacin Fumarate Hydrate[4] | C₁₆H₁₈FN₃O₃·C₄H₄O₄·H₂O | Monoclinic | P2₁/c | 10.682(2) | 27.873(6) | 7.636(2) | 90 | 105.15(3) | 90 | 2191.1(8) | 4 |
| Norfloxacin-Resorcinol (Anhydrous)[8] | C₁₆H₁₈FN₃O₃·C₆H₆O₂ | Triclinic | Pī | 18.427(5) | 14.593(3) | 19.613(6) | 44.30(2) | 139.73(2) | 133.25(1) | 2265(1) | 4 |
Table 2: Selected Bond Lengths (Å) for Ciprofloxacin and Norfloxacin
| Bond | Ciprofloxacin (in C₁₇H₁₉FN₃O₃⁺·Cl⁻·C₇H₆O₄·H₂O)[10] | Norfloxacin (in Norfloxacin-Resorcinol)[8] |
| C-F | 1.361(2) | 1.358(3) |
| C=O (carbonyl) | 1.259(2) | 1.265(3) |
| C-O (carboxyl) | 1.285(2) | 1.289(3) |
| C-N (piperazine) | 1.465(2) | 1.471(4) |
Table 3: Selected Bond Angles (°) for Ciprofloxacin and Norfloxacin
| Angle | Ciprofloxacin (in C₁₇H₁₉FN₃O₃⁺·Cl⁻·C₇H₆O₄·H₂O)[10] | Norfloxacin (in Norfloxacin-Resorcinol)[8] |
| O-C-O (carboxyl) | 124.9(2) | 124.5(3) |
| C-N-C (piperazine) | 110.5(1) | 110.2(2) |
| F-C-C | 118.8(2) | 118.9(3) |
Experimental Protocols for Fluoroquinolone Crystal Structure Determination
The following methodologies are standard for the determination of fluoroquinolone crystal structures and would be applicable to sarafloxacin.
Crystallization
Single crystals of sufficient quality for X-ray diffraction are typically grown by slow evaporation of a suitable solvent. For fluoroquinolones like ciprofloxacin and norfloxacin, various solvent systems have been successful, including:
-
Ciprofloxacin Hydrochloride: Crystallized from an aqueous solution.[2][3]
-
Norfloxacin Fumarate: Obtained through mechanochemical treatment in the presence of water/organic mixtures.[5]
-
Norfloxacin-Resorcinol Cocrystal: Synthesized by a solvent-mediated transformation experiment in toluene.[8]
A general workflow for crystallization is depicted below:
X-ray Diffraction Data Collection
Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is mounted on a goniometer and maintained at a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The logical relationship for a comparative structural analysis is as follows:
Molecular Signaling Pathway
Sarafloxacin, like other fluoroquinolones, targets bacterial DNA gyrase and topoisomerase IV. The inhibition of these enzymes disrupts DNA replication and repair, ultimately leading to bacterial cell death.
Conclusion
While the definitive crystal structure of sarafloxacin remains to be experimentally determined and published, a comprehensive understanding of its likely structural characteristics can be gleaned through a rigorous comparative analysis with its close structural analogs, ciprofloxacin and norfloxacin. The crystallographic data presented in this whitepaper provides a valuable resource for researchers, offering insights into the expected bond lengths, angles, and crystal packing of sarafloxacin. This information is critical for computational modeling, structure-activity relationship studies, and the rational design of novel fluoroquinolone antibiotics. The detailed experimental protocols also provide a clear roadmap for future research aimed at obtaining the elusive single-crystal structure of sarafloxacin.
References
- 1. youtube.com [youtube.com]
- 2. Crystal Structure of Ciprofloxacin Hydrochloride 1.34-Hydrate [jstage.jst.go.jp]
- 3. Crystal structure of ciprofloxacin hydrochloride 1.34-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diversity of crystal structures and physicochemical properties of ciprofloxacin and norfloxacin salts with fumaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sarafloxacin | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
